molecular formula C9H16N2O2 B15060409 4-Amino-1-((tetrahydrofuran-2-yl)methyl)pyrrolidin-2-one

4-Amino-1-((tetrahydrofuran-2-yl)methyl)pyrrolidin-2-one

Cat. No.: B15060409
M. Wt: 184.24 g/mol
InChI Key: QSPCVZTTZMXNIC-UHFFFAOYSA-N
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Description

4-Amino-1-((tetrahydrofuran-2-yl)methyl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring substituted with an amino group and a tetrahydrofuran moiety. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-((tetrahydrofuran-2-yl)methyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-aminobutyric acid derivatives with tetrahydrofuran-2-carbaldehyde under acidic or basic conditions to form the desired pyrrolidinone ring.

Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the carbonyl group in the pyrrolidinone ring can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution at the amino group.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidinones depending on the reagents used.

Scientific Research Applications

4-Amino-1-((tetrahydrofuran-2-yl)methyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-1-((tetrahydrofuran-2-yl)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

    Pyrrolidin-2-one: Lacks the amino and tetrahydrofuran substituents.

    Tetrahydrofuran-2-carbaldehyde: Lacks the pyrrolidinone ring.

    4-Aminobutyric acid derivatives: Lacks the tetrahydrofuran moiety.

Uniqueness: 4-Amino-1-((tetrahydrofuran-2-yl)methyl)pyrrolidin-2-one is unique due to the presence of both the amino group and the tetrahydrofuran moiety, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

4-amino-1-(oxolan-2-ylmethyl)pyrrolidin-2-one

InChI

InChI=1S/C9H16N2O2/c10-7-4-9(12)11(5-7)6-8-2-1-3-13-8/h7-8H,1-6,10H2

InChI Key

QSPCVZTTZMXNIC-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2CC(CC2=O)N

Origin of Product

United States

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